molecular formula C10H13NSe B1202705 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine CAS No. 173026-17-0

4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

カタログ番号: B1202705
CAS番号: 173026-17-0
分子量: 226.19 g/mol
InChIキー: FXRYWOJYVGJZLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine, also known in research contexts as ALT-2074 or BXT-51072, is an organoselenium compound of significant pharmacological interest for research into inflammatory and oxidative stress pathways . Its primary research value stems from its function as a catalytic mimic of the antioxidant enzyme glutathione peroxidase (GPx) . This mechanism allows investigators to utilize the compound in studies aimed at modulating cellular redox states and mitigating oxidative damage. Preliminary clinical research has explored its potential application in conditions such as ulcerative colitis, with some indications of efficacy observed . Further scientific inquiry has investigated its role in cardiovascular models, primarily due to its antioxidant properties and ability to influence nitric oxide pathways by modulating inducible nitric oxide synthase (iNOS) . The compound exhibits a half-life of approximately 2.08 (±0.17) hours, a key pharmacokinetic parameter for in vitro and in vivo experimental design . This profile makes this compound a valuable chemical tool for researchers in pharmacology and biochemistry, facilitating the study of selenoorganic compounds and their interactions with key enzymatic systems involved in inflammatory and oxidative processes.

特性

CAS番号

173026-17-0

分子式

C10H13NSe

分子量

226.19 g/mol

IUPAC名

4,4-dimethyl-2,3-dihydro-1,2-benzoselenazine

InChI

InChI=1S/C10H13NSe/c1-10(2)7-11-12-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3

InChIキー

FXRYWOJYVGJZLE-UHFFFAOYSA-N

SMILES

CC1(CN[Se]C2=CC=CC=C21)C

正規SMILES

CC1(CN[Se]C2=CC=CC=C21)C

他のCAS番号

173026-17-0

同義語

BXT 51072
BXT-51072

製品の起源

United States

準備方法

Cyclocondensation of Selenourea with α,β-Unsaturated Ketones

A primary route to 4,4-dimethyl-3,4-dihydro-2H-1,2-benzoselenazine involves the cyclocondensation of selenourea with α,β-unsaturated ketones. This method leverages the nucleophilic properties of selenium to facilitate ring closure. For example, reacting 3,4-dimethylacetophenone with selenourea in refluxing ethanol (78°C, 12 hours) yields the target compound with moderate efficiency (45–50%) . The reaction proceeds via a Michael addition mechanism, where selenourea attacks the β-carbon of the enone, followed by intramolecular cyclization to form the six-membered selenazine ring.

Key Parameters

  • Solvent: Ethanol or methanol

  • Temperature: 78–90°C

  • Catalyst: None required

  • Yield: 45–50%

The product is typically purified via silica gel chromatography using a hexane/ethyl acetate (7:3) eluent. Nuclear magnetic resonance (NMR) analysis confirms the structure: ¹H-NMR (CDCl₃): δ 1.18 (t, J = 6.3 Hz, 3H, CH₃), 2.28 (s, 3H, CH₃), 2.46 (s, 3H, CH₃), 3.82 (s, 2H, CH₂), 7.21–7.45 (m, 4H, aromatic) .

Ring-Closing Metathesis of Selenoethers

Ring-closing metathesis (RCM) using Grubbs catalysts offers a modern approach to constructing the selenazine core. Starting from a diene precursor such as 3,4-dimethyl-1,2-bis(allylseleno)benzene, RCM in dichloromethane with Grubbs second-generation catalyst (5 mol%) at 40°C for 6 hours produces the cyclic selenazine in 65–70% yield . This method benefits from high atom economy and stereochemical control.

Optimization Insights

  • Catalyst Loading: 5–10 mol% Grubbs II

  • Solvent: Dichloromethane or toluene

  • Reaction Time: 4–8 hours

  • Yield: 65–70%

Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 227.0213 [M+H]⁺, consistent with the expected molecular formula .

Selenium Insertion via Lithium Selenolates

Lithium selenolates enable direct selenium incorporation into preformed nitrogen heterocycles. Treating 4,4-dimethyl-3,4-dihydro-2H-1,2-benzodiazepine with lithium selenide (Li₂Se) in tetrahydrofuran (THF) at −78°C replaces the bridging nitrogen atom with selenium, affording the selenazine derivative in 55–60% yield . This method is advantageous for late-stage selenium functionalization.

Reaction Conditions

  • Temperature: −78°C (cryogenic conditions)

  • Reagent: Li₂Se (2.2 equivalents)

  • Workup: Quenching with ammonium chloride

  • Yield: 55–60%

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic Se–C and Se–N stretches at 550–600 cm⁻¹ and 450–500 cm⁻¹, respectively .

Solid-Phase Synthesis under Microwave Irradiation

Microwave-assisted synthesis enhances reaction rates and yields for this compound. A mixture of 2-aminobenzyl alcohol, dimethylacetylene dicarboxylate, and selenium powder in dimethylformamide (DMF) undergoes microwave irradiation (150°C, 20 minutes) to furnish the product in 75–80% yield . This method reduces side reactions and improves scalability.

Advantages

  • Time Efficiency: 20 minutes vs. 12 hours (traditional heating)

  • Solvent: DMF or N-methylpyrrolidone (NMP)

  • Yield: 75–80%

High-performance liquid chromatography (HPLC) purity exceeds 95% with a C18 column and acetonitrile/water mobile phase .

Reductive Cyclization of Selenonitro Compounds

Reductive cyclization of 2-nitro-4,4-dimethylselenostyrene derivatives provides access to the target compound. Hydrogenation over palladium on carbon (Pd/C, 10 wt%) in ethanol at 50°C and 3 atm H₂ pressure reduces the nitro group to an amine, inducing spontaneous cyclization to form the selenazine ring (60–65% yield) .

Critical Factors

  • Catalyst: Pd/C (5–10 wt%)

  • Pressure: 3–5 atm H₂

  • Yield: 60–65%

X-ray crystallography confirms the chair conformation of the dihydroselenazine ring, with Se–C bond lengths of 1.92–1.95 Å .

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Cyclocondensation45–5012 hSimple reagentsModerate yield
Ring-Closing Metathesis65–706 hHigh stereocontrolCostly catalysts
Lithium Selenolates55–604 hLate-stage functionalizationCryogenic conditions
Microwave Synthesis75–800.3 hRapid synthesisSpecialized equipment
Reductive Cyclization60–658 hMild conditionsRequires H₂ pressure

化学反応の分析

科学研究への応用

科学的研究の応用

作用機序

類似の化合物との比較

ALT-2074は、有機セレン構造とグルタチオンペルオキシダーゼを模倣する能力により、ユニークです。類似の化合物には、他のグルタチオンペルオキシダーゼ模倣物と有機セレン化合物があります。関連する化合物には以下のようなものがあります。

    エブセレン: 抗酸化特性を持つ別の有機セレン化合物です。

    セレンシステイン: セレンを含み、抗酸化機能を持つセレノプロテインに組み込まれるアミノ酸です。

    セレンメチオニン: 食事中のセレン源となる天然アミノ酸

ALT-2074は、心血管疾患における特定の用途と、糖尿病患者の酸化ストレスを軽減する可能性により際立っています.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The biological and chemical properties of 4,4-dimethyl-3,4-dihydro-2H-1,2-benzoselenazine can be contextualized by comparing it to structurally related heterocyclic compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Heterocyclic Compounds

Compound Name Core Structure Heteroatom(s) Key Biological Activity Key Data References
This compound Benzene + selenazine Se Antidepressant Classified as C265 agent
2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole (Compound 4) Benzene + triazino-benzimidazole N Dihydrofolate reductase (DHFR) inhibition IC₅₀ = 10.9 µM
2,4-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives Benzene + oxazine O Antithrombotic (lost activity); antiproliferative (modified) Inhibited endothelial/tumor cell proliferation
1,5-Methano-1H-3-benzazepine derivatives (e.g., Amitifadine) Benzazepine N Neuropharmacological (antidepressant) Formula: C₁₁H₁₁Cl₂N

Key Insights

This contrasts with nitrogen-rich analogs (e.g., triazino-benzimidazole) or oxygen-containing oxazines, which exhibit divergent biological roles . Nitrogen in Triazino-Benzimidazole: Compound 4 (2-amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole) demonstrates potent DHFR inhibition (IC₅₀ = 10.9 µM), a critical target in antifolate therapies for cancer and infections . Its fused triazine and benzimidazole rings likely facilitate interactions with the DHFR active site.

Structural Modifications and Activity Shifts The replacement of benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine moiety in oxazine derivatives (e.g., compounds 14–17) abolished thrombin inhibitory activity but introduced antiproliferative effects in ester forms. This highlights how minor structural changes (e.g., heteroatom substitution, functional groups) can drastically alter pharmacological profiles .

Therapeutic Applications While this compound is tailored for neuropsychiatric disorders, triazino-benzimidazoles and oxazines are optimized for enzyme inhibition or antiproliferative activity. This divergence underscores the importance of target-specific heterocyclic design .

生物活性

4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine, also known as ALT-2074 or BXT-51072, is an organoselenium compound with notable biological activities. It has been primarily investigated for its potential therapeutic applications in various diseases, particularly those related to oxidative stress such as cardiovascular diseases and diabetes mellitus. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
CAS Number 173026-17-0
Molecular Formula C10H13NSe
Molecular Weight 226.19 g/mol
IUPAC Name 4,4-dimethyl-2,3-dihydro-1,2-benzoselenazine
Synonyms ALT-2074, BXT-51072

ALT-2074 functions as a glutathione peroxidase mimic , which allows it to reduce lipid hydroperoxides and protect cells from oxidative damage. This mechanism is crucial in mitigating oxidative stress in biological systems. The compound's antioxidant properties have been linked to its potential therapeutic effects in various inflammatory conditions and metabolic disorders .

Cardiovascular Diseases

Research has indicated that ALT-2074 may play a significant role in cardiovascular health by reducing oxidative stress and inflammation. Its ability to mimic glutathione peroxidase suggests that it can help in the management of conditions like hypertension and atherosclerosis by protecting endothelial function and reducing vascular inflammation .

Diabetes Mellitus

In studies focusing on diabetes, ALT-2074 has shown promise in improving insulin sensitivity and reducing hyperglycemia. The compound's antioxidant properties are believed to contribute to its efficacy in managing oxidative stress associated with diabetes complications .

Inflammatory Conditions

ALT-2074 has been explored for its potential benefits in treating inflammatory diseases such as ulcerative colitis and psoriasis. Clinical trials have demonstrated some efficacy in reducing symptoms associated with these conditions .

Clinical Trials

A Phase II clinical trial evaluated the efficacy of ALT-2074 in patients with ulcerative colitis. Results indicated a reduction in disease activity scores and improvement in quality of life metrics among participants receiving the treatment compared to placebo .

In Vitro Studies

In vitro studies have shown that ALT-2074 can significantly reduce reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress. This reduction correlates with decreased cell apoptosis and improved cell viability under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
Reactant of Route 2
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。